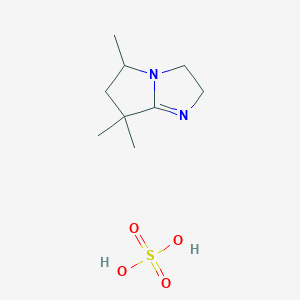
2,3,6,7-Tetrahydro-5,7,7-trimethyl-5h-pyrrolo(1,2-a)imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,6,7-Tetrahydro-5,7,7-trimethyl-5h-pyrrolo(1,2-a)imidazole is a nitrogen-containing heterocyclic compound with the molecular formula C9H18N2O4S. This compound is part of a broader class of pyrroloimidazole derivatives, which are known for their diverse biological activities and applications in various fields of science and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,6,7-Tetrahydro-5,7,7-trimethyl-5h-pyrrolo(1,2-a)imidazole typically involves multiple steps. One common method includes the cyclization of pyrrole with acyl (bromo)acetylenes to form 2-(acylethynyl)pyrroles. This is followed by the addition of propargylamine to produce N-propargylenaminones. Finally, intramolecular cyclization catalyzed by cesium carbonate (Cs2CO3) in dimethyl sulfoxide (DMSO) yields the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general approach would involve scaling up the laboratory synthesis methods while ensuring the purity and yield of the product are maintained.
Análisis De Reacciones Químicas
Types of Reactions
2,3,6,7-Tetrahydro-5,7,7-trimethyl-5h-pyrrolo(1,2-a)imidazole undergoes various chemical reactions, including:
Reduction: This involves the addition of hydrogen atoms, usually facilitated by reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogens, alkylating agents
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce fully saturated compounds.
Aplicaciones Científicas De Investigación
2,3,6,7-Tetrahydro-5,7,7-trimethyl-5h-pyrrolo(1,2-a)imidazole has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly for its kinase inhibitory activity.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of 2,3,6,7-Tetrahydro-5,7,7-trimethyl-5h-pyrrolo(1,2-a)imidazole involves its interaction with specific molecular targets and pathways. For instance, its kinase inhibitory activity suggests that it may interfere with signaling pathways that regulate cell growth and proliferation. the exact molecular targets and pathways are not fully understood and require further research .
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolo[1,2-a]pyrazine derivatives: Known for their antimicrobial and antiviral activities.
5H-pyrrolo[2,3-b]pyrazine derivatives: Exhibits kinase inhibitory activity.
Uniqueness
2,3,6,7-Tetrahydro-5,7,7-trimethyl-5h-pyrrolo(1,2-a)imidazole is unique due to its specific structural features and the range of biological activities it exhibits. Its ability to act as a kinase inhibitor sets it apart from other similar compounds, making it a valuable candidate for drug development and other scientific research applications .
Propiedades
Fórmula molecular |
C9H18N2O4S |
|---|---|
Peso molecular |
250.32 g/mol |
Nombre IUPAC |
sulfuric acid;5,7,7-trimethyl-2,3,5,6-tetrahydropyrrolo[1,2-a]imidazole |
InChI |
InChI=1S/C9H16N2.H2O4S/c1-7-6-9(2,3)8-10-4-5-11(7)8;1-5(2,3)4/h7H,4-6H2,1-3H3;(H2,1,2,3,4) |
Clave InChI |
MFWLMNXHLBAYTJ-UHFFFAOYSA-N |
SMILES canónico |
CC1CC(C2=NCCN12)(C)C.OS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[5-(4-chlorophenyl)-1',3'-diphenyl-3,4-dihydro-1'H,2H-3,4'-bipyrazol-2-yl]benzaldehyde](/img/structure/B15077277.png)
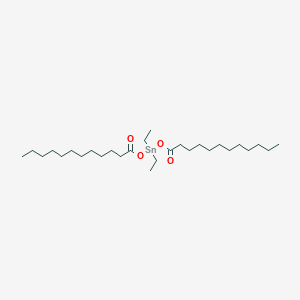
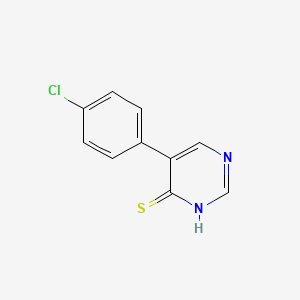
![(5Z)-5-{[3-(4-Butoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15077300.png)

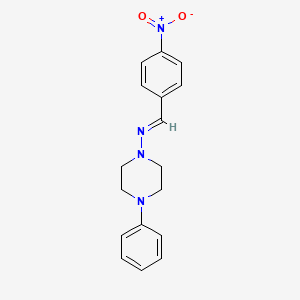
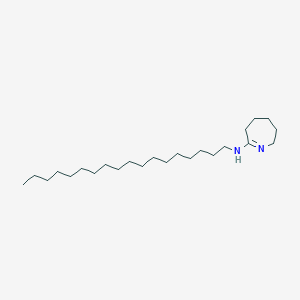
![4-{(E)-[({[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetyl)hydrazono]methyl}-2-methoxyphenyl acetate](/img/structure/B15077325.png)
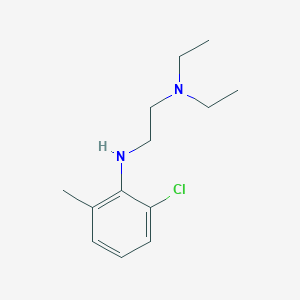
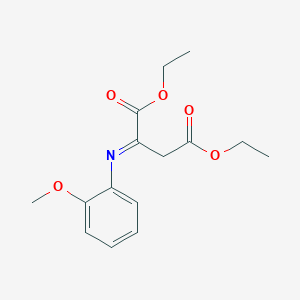
![N-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-2-fluoro-N-(4-methylphenyl)benzamide](/img/structure/B15077350.png)
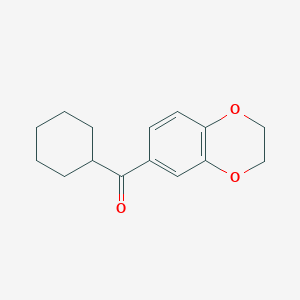
![3-(3-methoxyphenyl)-N'-[(E)-(3-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B15077365.png)

